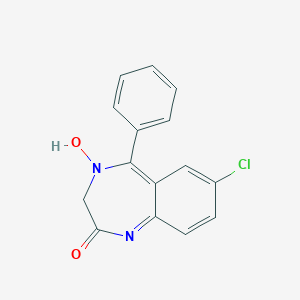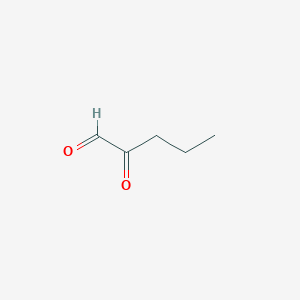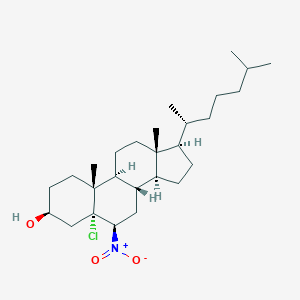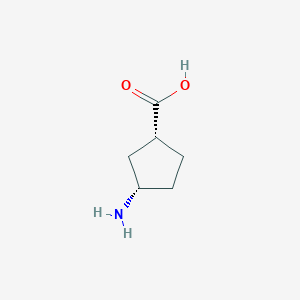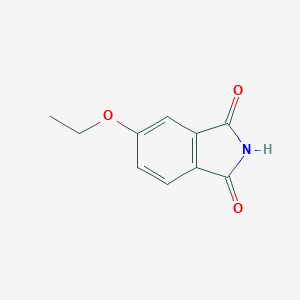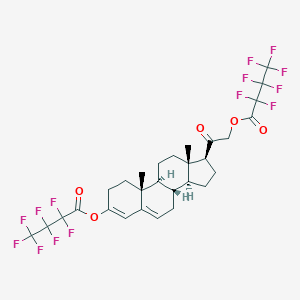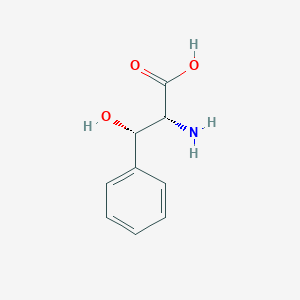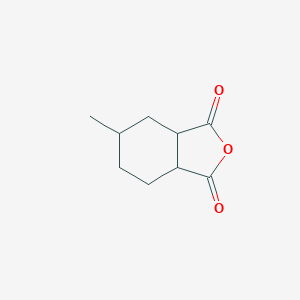
1-Octadecyl-1H-pyrrole-2,5-dione
Overview
Description
1-Octadecyl-1H-pyrrole-2,5-dione is a chemical compound with the CAS Number: 17450-30-5 . It has a molecular weight of 349.56 and its IUPAC name is 1-octadecyl-1H-pyrrole-2,5-dione .
Molecular Structure Analysis
The InChI code for 1-Octadecyl-1H-pyrrole-2,5-dione is1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h18-19H,2-17,20H2,1H3 . Physical And Chemical Properties Analysis
1-Octadecyl-1H-pyrrole-2,5-dione is a powder that is stored at room temperature . It has a melting point of 72-74 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
1-Octadecyl-1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness as corrosion inhibitors. Zarrouk et al. (2015) synthesized 1H-pyrrole-2,5-dione derivatives and investigated their action against carbon steel corrosion in hydrochloric acid medium. These compounds showed good inhibition efficiency, which increased with concentration, suggesting their potential application in protecting metal surfaces from corrosive environments (Zarrouk et al., 2015).
Electron Transport Layer in Solar Cells
Hu et al. (2015) developed an alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole backbone for use as an electron transport layer in inverted polymer solar cells. This material showed high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).
Luminescent Materials
Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibiting strong fluorescence and high quantum yield. These materials could be used in the development of new optoelectronic devices due to their solubility and luminescent properties (Zhang & Tieke, 2008).
Organic Field-Effect Transistors
Shaker et al. (2017) explored isoindigo/DPP-based polymers containing thermolabile groups for their application in organic field-effect transistors. These materials demonstrated considerable thermal stability and exhibited reasonable field-effect mobilities, highlighting their potential in semiconductor technologies (Shaker et al., 2017).
Organic Photovoltaics
Song et al. (2012) utilized a pyrrolo[3,2-b]pyrrole-2,5-dione unit for the synthesis of a conjugated polymer for organic photovoltaic applications. The polymer demonstrated a high open circuit voltage and good photovoltaic performance, suggesting its use as a donor material in solar cells (Song et al., 2012).
Safety And Hazards
The safety information for 1-Octadecyl-1H-pyrrole-2,5-dione includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-octadecylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h18-19H,2-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLZCMFSCBLOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-93-2 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-octadecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50169838 | |
| Record name | 1-Octadecyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecyl-1H-pyrrole-2,5-dione | |
CAS RN |
17450-30-5 | |
| Record name | N-Octadecylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17450-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octadecyl-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




